molecular formula C9H9F2NO2 B581235 N-(3,4-Difluoro-2-methoxyphenyl)acetamide CAS No. 1065073-93-9

N-(3,4-Difluoro-2-methoxyphenyl)acetamide

Cat. No.: B581235
CAS No.: 1065073-93-9
M. Wt: 201.173
InChI Key: CJLCHARFRZFTNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : N-(3,4-Difluoro-2-methoxyphenyl)acetamide can be synthesized by reacting 3,4-difluoro-2-methoxyaniline with acetic acid in the presence of a dehydrating agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: : While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used under mild heating conditions.

Major Products

    Hydrolysis: 3,4-Difluoro-2-methoxyaniline and acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-Difluoro-2-methoxyphenyl)acetamide is a versatile compound used in various scientific research fields:

    Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates.

    Materials Science: The compound’s unique electronic properties due to the presence of fluorine atoms make it useful in the development of advanced materials.

    Organic Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

its structure suggests potential interactions with biological targets through hydrogen bonding and electronic effects due to the presence of fluorine atoms. The methoxy group can also participate in hydrogen bonding, influencing the compound’s solubility and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Comparison

  • N-(3,4-Difluoro-2-methoxyphenyl)acetamide vs. N-(4,5-Difluoro-2-methoxyphenyl)acetamide : Both compounds have similar structures, but the position of the fluorine atoms differs, which can influence their electronic properties and reactivity.
  • This compound vs. 6-Acetamido-2,3-difluoroanisole : The primary difference lies in the substitution pattern on the phenyl ring, which can affect the compound’s chemical behavior and potential applications.

This compound stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-(3,4-difluoro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-5(13)12-7-4-3-6(10)8(11)9(7)14-2/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLCHARFRZFTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674627
Record name N-(3,4-Difluoro-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065073-93-9
Record name N-(3,4-Difluoro-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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